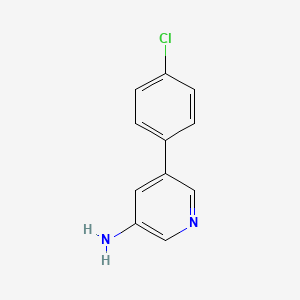

5-(4-Chlorophenyl)pyridin-3-amine

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-10-3-1-8(2-4-10)9-5-11(13)7-14-6-9/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHCIJCYJCOMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735043 | |

| Record name | 5-(4-Chlorophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226177-39-4 | |

| Record name | 5-(4-Chlorophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(4-Chlorophenyl)pyridin-3-amine chemical properties

An In-Depth Technical Guide to 5-(4-Chlorophenyl)pyridin-3-amine: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic aromatic compound that stands as a significant building block in the realms of medicinal chemistry and materials science. Its structure, which marries a 3-aminopyridine core with a 4-chlorophenyl moiety, provides a versatile scaffold for the development of novel therapeutic agents and functional organic materials. The pyridine ring offers hydrogen bonding capabilities and a defined geometric vector for substituent orientation, while the chlorophenyl group imparts lipophilicity and potential for specific hydrophobic or halogen-bonding interactions. The primary amine at the 3-position serves as a crucial handle for synthetic elaboration, allowing for the construction of diverse compound libraries. This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, spectroscopic signature, reactivity, and potential applications, intended for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are foundational to its handling, reactivity, and behavior in biological and chemical systems.

| Property | Value | Source(s) |

| CAS Number | 1226177-39-4 | [1][2] |

| Molecular Formula | C₁₁H₉ClN₂ | [1][2] |

| Molecular Weight | 204.66 g/mol | [1][2] |

| SMILES | NC1=CC(C2=CC=C(Cl)C=C2)=CN=C1 | [1][2] |

| MDL Number | MFCD16305887 | [1][2] |

| Storage Conditions | Sealed in dry, 2-8°C, inert atmosphere, keep in dark place | [1][3] |

The presence of the primary amine and the pyridine nitrogen atom allows the molecule to act as both a hydrogen bond donor and acceptor. This influences its solubility, which is expected to be poor in water but moderate in polar organic solvents. The basicity of the amine is modulated by the electron-withdrawing nature of the pyridine ring and the distal chlorophenyl group.

Synthesis and Purification

The most efficient and modular synthesis of this compound is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This approach offers high yields and excellent functional group tolerance, making it a preferred method in modern organic synthesis.[6]

Retrosynthetic Analysis & Strategy

The key disconnection is made at the C-C bond between the pyridine and phenyl rings. This identifies 5-bromo-pyridin-3-amine (or a protected version) and 4-chlorophenylboronic acid as the ideal starting materials. The choice of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a suitable base like potassium phosphate is critical for driving the catalytic cycle efficiently.[4] A mixed solvent system of 1,4-dioxane and water is employed to facilitate the dissolution of both the organic substrates and the inorganic base.[4]

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

-

5-Bromo-3-aminopyridine (1.0 eq)

-

4-Chlorophenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium phosphate (K₃PO₄) (3.0 eq)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-3-aminopyridine, 4-chlorophenylboronic acid, and potassium phosphate.

-

Catalyst Addition: Add the Tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). The reaction mixture should be stirred to ensure homogeneity.

-

Heating: Heat the reaction mixture to 90-95°C and maintain this temperature with vigorous stirring.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford this compound as a solid.

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura synthesis workflow for this compound.

Spectroscopic Characterization

While experimental spectra are definitive, the expected spectroscopic features can be reliably predicted based on the molecular structure.

| Technique | Expected Features |

| ¹H NMR | Amine Protons (NH₂): Broad singlet, ~3.5-4.5 ppm. Pyridine Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm), likely appearing as doublets or singlets depending on coupling. Chlorophenyl Protons: Two doublets in the aromatic region (~7.2-7.6 ppm) characteristic of a 1,4-disubstituted benzene ring, showing an AA'BB' system. |

| ¹³C NMR | Approximately 9 unique carbon signals are expected (some aromatic carbons may overlap). Aromatic Carbons: Signals between ~115-150 ppm. The carbon attached to the amine group will be upfield compared to other pyridine carbons, while the carbon attached to the chlorine atom will be deshielded. |

| IR Spectroscopy | N-H Stretch: Two characteristic sharp peaks for a primary amine in the 3300-3500 cm⁻¹ region.[7] C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.[8] C=N and C=C Stretch: Multiple sharp absorptions in the 1500-1600 cm⁻¹ region, characteristic of the aromatic rings.[9] C-Cl Stretch: A strong absorption in the 1000-1100 cm⁻¹ region. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z 204. Isotope Peak (M+2)⁺: A significant peak at m/z 206, approximately one-third the intensity of the M⁺ peak, which is a definitive signature of a monochlorinated compound. Key Fragments: Loss of HCN from the pyridine ring, cleavage of the C-Cl bond, and fragmentation of the C-C bond between the rings. |

Chemical Reactivity and Derivatization

The primary amine group is the main site of reactivity, serving as a nucleophile for various transformations. This reactivity is central to its use as a scaffold in drug discovery.

-

Acylation/Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy for exploring structure-activity relationships (SAR).

-

Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines, though selectivity can be a challenge.

-

Schiff Base Formation: Condensation with aldehydes or ketones yields imines, which can be further reduced to secondary amines.

-

Pyridine Ring Chemistry: The pyridine nitrogen can be oxidized to an N-oxide or quaternized with alkyl halides, modifying the electronic properties and solubility of the entire molecule.

Caption: Key derivatization pathways from the core molecule.

Applications in Research and Development

The 3-aminopyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous bioactive molecules. The presence of the 4-chlorophenyl group further tunes its properties for potential therapeutic applications.

Foundation for Kinase Inhibitors

Many FDA-approved kinase inhibitors feature a central aminopyridine or similar heterocyclic core. These structures are adept at forming critical hydrogen bonds within the ATP-binding pocket of kinases. Derivatives of aminopyridines have shown potent inhibitory activity against various kinases, including:

-

Tyrosine Kinases: These are crucial targets in oncology. The general structure of this compound is analogous to scaffolds known to inhibit tyrosine kinases involved in cell proliferation and growth.[9][10]

-

Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of many cancers. N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of CDK2, suggesting that derivatives of the title compound could exhibit similar activity.[11][12]

Antimicrobial Drug Discovery

The pyridine nucleus is present in many compounds with antimicrobial properties. Studies on related phenyl-substituted pyridinamine derivatives have demonstrated significant antifungal and antibacterial activity.[10][13] The this compound scaffold can be elaborated to produce novel candidates for combating pathogenic bacteria and fungi, including resistant strains.[14]

Sources

- 1. 1226177-39-4|this compound|BLD Pharm [bldpharm.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 1260180-20-8|(5-(4-Chlorophenyl)pyridin-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scispace.com [scispace.com]

- 9. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-(4-Chlorophenyl)pyridin-3-amine (CAS Number 1226177-39-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(4-Chlorophenyl)pyridin-3-amine, a heterocyclic amine of significant interest in medicinal chemistry and materials science. We will delve into its chemical properties, a validated synthesis protocol, analytical characterization, and its emerging applications, particularly in the realm of drug discovery as a key structural motif.

Compound Identity and Physicochemical Properties

This compound is a substituted aminopyridine. The presence of a 4-chlorophenyl group at the 5-position and an amine group at the 3-position of the pyridine ring imparts specific electronic and steric properties that make it a valuable building block in organic synthesis. These features are crucial for its interaction with biological targets and for its reactivity in further chemical transformations.

| Property | Value | Source |

| CAS Number | 1226177-39-4 | [1] |

| Molecular Formula | C₁₁H₉ClN₂ | [1] |

| Molecular Weight | 204.66 g/mol | [1] |

| SMILES Code | NC1=CC(C2=CC=C(Cl)C=C2)=CN=C1 | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Synthesis via Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for the synthesis of 5-aryl-3-aminopyridines is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (in this case, 4-chlorophenylboronic acid) and an organohalide (5-bromo-3-aminopyridine). The choice of catalyst, base, and solvent system is critical for achieving high yields and purity.[3]

Causality Behind Experimental Choices

The selection of reagents and conditions is guided by established principles of cross-coupling chemistry. 5-Bromo-3-aminopyridine is chosen as the starting material due to the high reactivity of the C-Br bond in oxidative addition to the palladium catalyst. 4-Chlorophenylboronic acid is a readily available and stable coupling partner. A palladium catalyst, typically with phosphine ligands like triphenylphosphine, is essential for facilitating the catalytic cycle. The base, such as potassium phosphate, is required for the transmetalation step, where the aryl group is transferred from boron to palladium. A mixed solvent system of 1,4-dioxane and water provides good solubility for both the organic and inorganic reagents and promotes the reaction.[3]

Detailed Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of analogous aminopyridines.[3]

Reaction Setup:

-

To a dry Schlenk flask, add 5-bromo-3-aminopyridine (1.0 equivalent), 4-chlorophenylboronic acid (1.2 equivalents), and potassium phosphate (2.5 equivalents).

-

Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to ensure an oxygen-free atmosphere.

Catalyst and Solvent Addition:

-

Under a positive pressure of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).

Reaction and Work-up:

-

Stir the reaction mixture vigorously and heat to 85-95 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel, wash with water, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Purification:

-

Filter off the drying agent and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualization of the Synthesis Workflow

Caption: Suzuki-Miyaura coupling workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques. While specific spectra for this compound are not widely published, the expected data can be inferred from its structure and from data for analogous compounds.[4][5]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on both the pyridine and chlorophenyl rings, as well as a signal for the amine protons. The chemical shifts and coupling constants would be characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for all eleven carbon atoms in the molecule, with distinct chemical shifts for the carbons in the pyridine and chlorophenyl rings, including the carbon atoms bonded to nitrogen and chlorine.[6] |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₉ClN₂). The isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) would also be observable. |

| RP-HPLC | A single major peak under appropriate chromatographic conditions, indicating the purity of the compound. The retention time would be specific to the compound and the method used.[7] |

Applications in Drug Discovery and Medicinal Chemistry

The 5-aryl-3-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a variety of biological pathways.[8] The specific arrangement of the aromatic rings and the amine group allows for key interactions, such as hydrogen bonding and pi-stacking, with the active sites of enzymes, particularly kinases.

A Key Pharmacophore for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[9] The aminopyridine core can act as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase active site. The appended aryl group, in this case, the 4-chlorophenyl moiety, can occupy a hydrophobic pocket, contributing to the potency and selectivity of the inhibitor.

While the specific biological activity of this compound is not extensively documented in publicly available literature, its close structural isomer, 3-(4-Chlorophenyl)pyridin-4-amine, has been investigated as a tyrosine kinase inhibitor.[10] This suggests that this compound is a highly promising candidate for screening and development as a kinase inhibitor.

Logical Relationship in Kinase Inhibition

Caption: Interaction model of a 5-aryl-3-aminopyridine with a kinase active site.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery, particularly in the development of kinase inhibitors. Its synthesis is readily achievable through well-established Suzuki-Miyaura cross-coupling protocols. Further investigation into its biological activity is warranted and could lead to the discovery of novel therapeutic agents. This guide provides a solid foundation of technical information to support researchers in their work with this promising compound.

References

-

Bibliomed. (n.d.). SYNTHESIS AND REACTIONS OF SOME NEW BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

-

Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. (n.d.). [No Title]. Retrieved from [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). [No Title]. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. Retrieved from [Link]

-

ResearchGate. (2007). Synthesis and Antioxidant Properties of Some New 3-(4-Chlorophenyl)-5- (pyridin-4-yl)-4H-1,2,4-triazole Derivatives. Retrieved from [Link]

-

Google Patents. (1999). United States Patent. Retrieved from [Link]

-

Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). [No Title]. Retrieved from [Link]

-

MDPI. (n.d.). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Retrieved from [Link]

-

Google Patents. (n.d.). EP 2 368 550 B1. Retrieved from [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). [No Title]. Retrieved from [Link]

-

Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. (n.d.). [No Title]. Retrieved from [Link]

- Google Patents. (n.d.). WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.

-

ResearchGate. (n.d.). Synthesis of saracatinib. Retrieved from [Link]

- Google Patents. (n.d.). CN114728906A - Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine of NT-814.

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

-

ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011). [No Title]. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Kinase Inhibitors (2). Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine sulfate. Retrieved from [Link]

-

MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

-

A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). [No Title]. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]

-

Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]

Sources

- 1. 1226177-39-4|this compound|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. rsc.org [rsc.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]

- 8. scilit.com [scilit.com]

- 9. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]

- 10. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

An In-Depth Technical Guide to the Synthesis of 5-(4-Chlorophenyl)pyridin-3-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-(4-chlorophenyl)pyridin-3-amine, a key building block in medicinal chemistry and drug discovery. The document details the strategic approach to its synthesis, focusing on the widely applicable Suzuki-Miyaura cross-coupling reaction. It offers an in-depth exploration of the synthesis of the requisite precursors, 3-amino-5-bromopyridine and 4-chlorophenylboronic acid, followed by a detailed, step-by-step protocol for their palladium-catalyzed coupling. The guide elucidates the underlying reaction mechanisms, provides critical insights into experimental choices, and includes comprehensive characterization data for the final compound. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a robust and validated methodology for the preparation of this important molecular scaffold.

Introduction: The Significance of the 5-Aryl-3-aminopyridine Scaffold

The 5-aryl-3-aminopyridine moiety is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of biologically active compounds. The specific analogue, this compound, serves as a crucial intermediate in the synthesis of various therapeutic agents, including potent and selective inhibitors of protein kinases, which are pivotal targets in oncology and immunology. The strategic placement of the amino group and the aryl substituent on the pyridine ring allows for diverse functionalization, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a detailed and scientifically grounded methodology for the reliable synthesis of this valuable compound.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most efficiently achieved through a convergent approach, centered around a carbon-carbon bond-forming reaction. A retrosynthetic analysis reveals that the target molecule can be disconnected at the C-C bond between the pyridine and phenyl rings, pointing towards a cross-coupling strategy. The Suzuki-Miyaura reaction is the method of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of the required boronic acid reagents.

Our synthetic strategy, therefore, involves three main stages:

-

Synthesis of Precursor 1: Preparation of 3-amino-5-bromopyridine.

-

Synthesis of Precursor 2: Preparation of 4-chlorophenylboronic acid.

-

The Key Coupling Step: Palladium-catalyzed Suzuki-Miyaura cross-coupling of the two precursors to yield the final product.

Caption: Retrosynthetic and forward synthesis plan.

Synthesis of Precursors

The successful synthesis of the target molecule hinges on the efficient preparation of the key building blocks.

Synthesis of 3-Amino-5-bromopyridine

3-Amino-5-bromopyridine can be synthesized from commercially available 3,5-dibromopyridine through a nucleophilic aromatic substitution reaction. While several methods exist, a microwave-assisted approach offers significant advantages in terms of reaction time and yield.[1]

Experimental Protocol:

-

Reaction Setup: In an 80 mL microwave reaction vessel, combine 3,5-dibromopyridine (5.14 g, 21.7 mmol), pyrrolidine (14.97 g, 210.9 mmol), toluene (8.2 mL), and 1-methyl-2-pyrrolidinone (4.1 mL).

-

Microwave Irradiation: Irradiate the mixture using a CEM Discover microwave instrument at 180 °C with a power of 300 watts. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture and purify the crude product by silica gel flash chromatography to yield 3-amino-5-bromopyridine. Further purification can be achieved by crystallization.

Synthesis of 4-Chlorophenylboronic Acid

4-Chlorophenylboronic acid is a commercially available reagent. However, for instances where synthesis is required, a common route involves the reaction of a Grignard reagent derived from 4-chlorobromobenzene with a trialkyl borate, followed by acidic workup. An alternative synthesis starts from 4-chloroaniline.[2]

Experimental Protocol (from 4-chloroaniline):

-

Diazotization: In a suitable reaction flask, dissolve 4-chloroaniline in a mixture of methanol and concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Borylation: To the cold diazonium salt solution, add a solution of tetrahydroxydiboron in methanol. Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Workup and Purification: Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid. Extract the aqueous phase with toluene. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chlorophenylboronic acid as an off-white powder.

The Core Synthesis: Suzuki-Miyaura Cross-Coupling

The cornerstone of this synthetic guide is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-amino-5-bromopyridine with 4-chlorophenylboronic acid. This reaction forms the desired C-C bond, assembling the final product.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-amino-5-bromopyridine to form a Pd(II) complex.

-

Transmetalation: The 4-chlorophenyl group is transferred from the boronic acid to the palladium center, displacing the bromide. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol is a robust procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 3-Amino-5-bromopyridine | 173.01 | 1.0 | 173 mg |

| 4-Chlorophenylboronic acid | 156.37 | 1.2 | 188 mg |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 (3 mol%) | 35 mg |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 212 mg |

| Toluene | - | - | 4 mL (degassed) |

| Ethanol | - | - | 1 mL (degassed) |

| Deionized Water | - | - | 1 mL (degassed) |

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 3-amino-5-bromopyridine (1.0 mmol), 4-chlorophenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this process three times to ensure an inert atmosphere.

-

Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol). To this solid mixture, add degassed toluene (4 mL), ethanol (1 mL), and deionized water (1 mL) via syringe.

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL) and brine (10 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₁H₉ClN₂ |

| Molecular Weight | 204.66 g/mol |

| CAS Number | 1226177-39-4[2] |

| Appearance | Off-white to pale yellow solid |

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.25 (s, 1H), 8.01 (s, 1H), 7.55 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 7.15 (s, 1H), 5.60 (s, 2H, NH₂).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 142.1, 140.5, 137.8, 136.2, 132.5, 129.2, 128.9, 128.4, 122.6.

-

Mass Spectrometry (ESI): m/z 205.05 [M+H]⁺.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagent Handling:

-

Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents such as toluene and ethanol are flammable. Avoid open flames and ensure proper ventilation.

-

Acids and bases used in the synthesis of precursors are corrosive. Handle with care.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide has outlined a reliable and efficient synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. By providing detailed protocols for the preparation of the necessary precursors and the final coupling step, along with a mechanistic overview and comprehensive characterization data, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The presented methodology is robust and can be readily implemented in a laboratory setting for the synthesis of this important building block for drug discovery and development.

References

-

HETEROCYCLES, Vol. 83, No. 4, 2011. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

A Guide to the Spectroscopic Characterization of 5-(4-Chlorophenyl)pyridin-3-amine: An In-depth Technical Overview for Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is a cornerstone of successful development. Among the vast array of heterocyclic scaffolds, the aminopyridine framework stands out for its prevalence in medicinally active compounds. This guide focuses on 5-(4-Chlorophenyl)pyridin-3-amine, a molecule of interest for its potential applications in medicinal chemistry. The unambiguous confirmation of its molecular structure through a combination of spectroscopic techniques is not merely a procedural step but a critical foundation for understanding its chemical behavior, reactivity, and potential as a therapeutic agent.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from closely related analogues to predict and interpret its spectral characteristics. Furthermore, it outlines detailed, field-proven protocols for acquiring high-quality spectroscopic data, ensuring that researchers can confidently validate their synthesized compounds.

Molecular Structure and Predicted Spectroscopic Profile

The structural integrity of a drug candidate is paramount. The following sections detail the predicted spectroscopic data for this compound, providing a virtual fingerprint for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data for this compound are presented below, based on the analysis of substituent effects and established chemical shift ranges for similar aromatic and heterocyclic systems.

The ¹H NMR spectrum is expected to reveal distinct signals for each of the nine unique protons in the molecule. The chemical shifts are influenced by the electron-donating nature of the amino group and the electron-withdrawing effects of the pyridine nitrogen and the chlorine atom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H2' and H6' | ~ 7.45 | Doublet | ~ 8.5 | Protons ortho to the chlorine on the phenyl ring, deshielded. |

| H3' and H5' | ~ 7.55 | Doublet | ~ 8.5 | Protons meta to the chlorine on the phenyl ring. |

| H2 | ~ 8.20 | Doublet | ~ 2.0 | Pyridine proton ortho to the nitrogen, significantly deshielded. |

| H4 | ~ 7.20 | Triplet (or dd) | ~ 2.0 | Pyridine proton between the amino and chlorophenyl groups. |

| H6 | ~ 8.30 | Doublet | ~ 2.0 | Pyridine proton ortho to the nitrogen, deshielded. |

| -NH₂ | ~ 4.0 - 5.0 | Broad Singlet | - | Labile protons of the primary amine; chemical shift can vary with concentration and solvent. |

Diagram of this compound with Proton Numbering:

Caption: Molecular structure of this compound with proton numbering.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on the expected electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | ~ 145.0 | Carbon attached to the electron-donating amino group, shielded. |

| C5 | ~ 130.0 | Carbon attached to the chlorophenyl group. |

| C2 | ~ 140.0 | Pyridine carbon ortho to nitrogen. |

| C4 | ~ 120.0 | Pyridine carbon. |

| C6 | ~ 148.0 | Pyridine carbon ortho to nitrogen, most deshielded. |

| C1' | ~ 135.0 | Phenyl carbon attached to the pyridine ring. |

| C4' | ~ 133.0 | Phenyl carbon attached to chlorine. |

| C2', C6' | ~ 129.0 | Phenyl carbons ortho to the pyridine-substituted carbon. |

| C3', C5' | ~ 128.0 | Phenyl carbons meta to the pyridine-substituted carbon. |

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound, the presence of a chlorine atom will result in a characteristic isotopic pattern.

-

Expected Molecular Ion (M⁺): m/z 204 (for ³⁵Cl) and 206 (for ³⁷Cl)

-

Isotopic Pattern: A characteristic M⁺ / (M+2)⁺ peak ratio of approximately 3:1, confirming the presence of one chlorine atom.

-

Predicted Fragmentation: Fragmentation is likely to occur via loss of the chlorine atom, cleavage of the bond between the two aromatic rings, or fragmentation of the pyridine ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted key vibrational frequencies for this compound are listed below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric and symmetric) | 3400 - 3200 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=C and C=N Aromatic Ring Stretches | 1600 - 1450 | Strong to Medium |

| N-H Bend | 1650 - 1550 | Medium |

| C-N Stretch | 1350 - 1250 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

Experimental Protocols for Spectroscopic Analysis

The acquisition of high-quality, reproducible spectroscopic data is contingent upon meticulous experimental technique. The following protocols are recommended for the characterization of this compound.

¹H and ¹³C NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons like those of the amine group.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling.

-

For unambiguous assignment, consider performing two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

Diagram of a General NMR Workflow:

Caption: A generalized workflow for acquiring and analyzing NMR data.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an electron ionization (EI) source.

-

Calibrate the instrument using a known standard.

-

Set the ionization energy (typically 70 eV).

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Infrared Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Ensure the ATR crystal is clean before and after use.

-

Collect a background spectrum of the empty ATR accessory.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. While the presented data is predictive, it is grounded in the fundamental principles of spectroscopy and supported by data from analogous structures. The detailed experimental protocols offer a reliable roadmap for researchers to obtain high-quality data for their own samples. The rigorous application of these spectroscopic techniques is indispensable for confirming the identity and purity of this and other novel compounds, thereby ensuring the integrity of subsequent biological and pharmacological evaluations in the drug development pipeline.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". (n.d.). Retrieved from [Link]

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2012). Molecules, 17(12), 14071-14082. Retrieved from [Link]

Biological Activity Screening of 5-(4-Chlorophenyl)pyridin-3-amine: A Multi-Tiered Approach to Unveiling Therapeutic Potential

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][4][5] The specific compound, 5-(4-Chlorophenyl)pyridin-3-amine, combines this versatile pyridine core with a 4-chlorophenyl group, a substitution pattern frequently associated with potent and selective kinase inhibition.[6][7] This guide presents a comprehensive, multi-tiered screening strategy designed to systematically elucidate the biological activity profile of this compound. Moving beyond a simple checklist of assays, we will delve into the causal logic behind the experimental design, establishing a self-validating workflow from broad phenotypic screening to specific target deconvolution and cellular mechanism validation. This document serves as a technical roadmap for researchers aiming to translate a promising chemical entity into a well-characterized lead candidate.

Part 1: Foundational Screening: Establishing Bioactivity and Cytotoxic Profile

The initial objective is to ascertain whether this compound exerts any biological effect on whole cells. A broad-spectrum cytotoxicity assay is the most efficient and informative starting point. It establishes a baseline of bioactivity, determines a working concentration range for future experiments, and provides an early indication of potential therapeutic windows by comparing effects on cancerous versus non-cancerous cells.

Causality: Why Start with a Cell Viability Assay?

Before investing in complex and costly mechanistic assays, it is crucial to confirm that the compound is cell-permeable and biologically active. A viability assay, such as the XTT assay, measures the metabolic activity of a cell population, which is a robust indicator of cell health and proliferation.[8] Unlike the older MTT assay, the XTT assay produces a water-soluble formazan product, eliminating the need for a separate solubilization step and thereby reducing handling errors and improving reproducibility. By screening against a panel of both cancerous and non-cancerous cell lines, we can rapidly generate an initial selectivity profile.[9]

Experimental Workflow: Primary Cytotoxicity Screening

The workflow begins with compound preparation and progresses through cell treatment, signal detection, and data analysis to determine the half-maximal inhibitory concentration (IC50).

Caption: Primary screening workflow using the XTT cell viability assay.

Protocol 1: XTT Cell Proliferation/Viability Assay

This protocol is adapted from standard methodologies for tetrazolium salt-based assays.[10]

-

Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2X working solutions by serially diluting the stock in culture medium.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound working solutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.

-

XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., TACS® XTT Cell Proliferation/Viability Assay).[10] This typically involves mixing the XTT reagent with an electron-coupling solution.

-

Detection: Add 50 µL of the prepared XTT mixture to each well.

-

Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C, 5% CO2, protected from light. Monitor for the development of an orange color.

-

Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader, with a reference wavelength of 650 nm.

-

Analysis: Background-subtract the absorbance readings. Normalize the data to the vehicle control (100% viability) and plot the percent viability against the log of the compound concentration. Calculate the IC50 value using non-linear regression (log[inhibitor] vs. response).

Data Presentation: Initial Cytotoxicity Profile

The results should be summarized to provide a clear, at-a-glance view of the compound's potency and selectivity.

| Cell Line | Tissue of Origin | Type | IC50 (µM) |

| A549 | Lung | Cancer | 5.2 |

| MCF-7 | Breast | Cancer | 8.9 |

| HeLa | Cervical | Cancer | 12.5 |

| HEK293 | Kidney | Non-cancerous | > 50 |

Part 2: Mechanistic Elucidation: Targeting Key Pathological Pathways

Based on the established cytotoxicity and the known pharmacology of related aminopyridine structures, the screening process now pivots to investigate specific molecular mechanisms. The most prominent hypotheses for this chemical class are kinase inhibition and anti-inflammatory activity.[4][6][11]

Section 2.A: Kinase Inhibition Profiling

Causality: Why Prioritize Kinase Inhibition?

The 3-aminopyridine scaffold is a well-established pharmacophore in numerous kinase inhibitors, including the groundbreaking drug Imatinib.[12] These compounds often act as ATP-competitive inhibitors, targeting the enzyme's catalytic domain.[7] Dysregulation of protein kinases, particularly receptor tyrosine kinases (RTKs) like VEGFR-2 and non-receptor kinases like Src, is a hallmark of many cancers, making them prime therapeutic targets.[13][14] A logical next step is to screen this compound against a panel of relevant kinases to identify high-affinity targets.

Kinase Screening Workflow

A tiered approach is most effective. It starts with a broad panel to identify potential targets, followed by focused in vitro assays to confirm activity and determine potency against the most promising hits.

Caption: Tiered workflow for identifying and validating kinase targets.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol is based on a commercially available luminescence-based assay kit (e.g., BPS Bioscience, VEGFR2 (KDR) Kinase Assay Kit), which measures the amount of ATP remaining after the kinase reaction.[15][16] A decrease in luminescence corresponds to higher kinase activity.

-

Reagent Preparation: Thaw and prepare reagents on ice. Prepare 1x Kinase Assay Buffer. Dilute the required amount of VEGFR-2 enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Assay Buffer.[16] Prepare a 2X ATP solution (e.g., 10 µM) in the same buffer. Prepare a 1X substrate solution (Poly(Glu, Tyr) 4:1).

-

Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 1x Kinase Assay Buffer.

-

Reaction Setup: To a white 96-well plate, add in order:

-

5 µL of the test compound dilution.

-

20 µL of the Master Mix (containing 1x Kinase Buffer, 1x Substrate, and DTT).

-

5 µL of diluted VEGFR-2 enzyme.

-

Include a "No Enzyme" control and a "Positive Control" (enzyme with no inhibitor).

-

-

Reaction Initiation: Add 20 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 50 µL.

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

-

Data Acquisition: Read the luminescence on a microplate reader.

-

Analysis: Convert luminescence to percent inhibition relative to the positive and no-enzyme controls. Plot percent inhibition against the log of compound concentration and determine the IC50 value via non-linear regression.

VEGFR-2 Signaling Pathway Context

Understanding the pathway provides context for why inhibiting this kinase is a valid anti-cancer strategy. VEGFR-2 activation drives endothelial cell proliferation and migration, which are essential for tumor angiogenesis.[14]

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Data Presentation: Kinase Inhibition Profile

| Kinase Target | Family | IC50 (nM) |

| VEGFR-2 | Tyrosine Kinase | 65 |

| CDK2/CycA | Ser/Thr Kinase | 850 |

| Src | Tyrosine Kinase | 1,200 |

| EGFR | Tyrosine Kinase | > 10,000 |

| PI3Kα | Lipid Kinase | > 10,000 |

Section 2.B: Anti-Inflammatory Activity Profiling

Causality: Why Investigate Anti-Inflammatory Effects?

Chronic inflammation is intricately linked with cancer development and other diseases. Pyridine derivatives have been reported to possess anti-inflammatory properties, sometimes acting through the inhibition of cyclooxygenase (COX) enzymes or by modulating the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[4][6][17] Assessing these activities provides a more complete pharmacological profile of the compound.

Protocol 3: TNF-α Release Assay in LPS-Stimulated Macrophages

This protocol measures the compound's ability to suppress the inflammatory response in immune cells.

-

Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at 5 x 10^4 cells/well and incubate overnight.

-

Pre-treatment: Treat the cells with serial dilutions of this compound for 1 hour.

-

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

ELISA: Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.

-

Analysis: Calculate the concentration of TNF-α from the standard curve. Determine the IC50 of the compound for TNF-α inhibition.

Part 3: Cellular Mechanism Validation

After identifying a potent molecular target like VEGFR-2, it is essential to confirm that this inhibition translates into the expected cellular effects predicted by the signaling pathway, such as cell cycle arrest and apoptosis.[11]

Protocol 4: Cell Cycle Analysis via Propidium Iodide Staining

-

Cell Treatment: Seed A549 cells (or another sensitive cell line) in a 6-well plate. Treat with the compound at 1X, 2X, and 5X its IC50 value for 24 hours.

-

Cell Harvest: Harvest both adherent and floating cells, wash with cold PBS.

-

Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Data Acquisition: Incubate for 30 minutes in the dark. Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

-

Analysis: Gate the cell population and analyze the DNA content histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.

Protocol 5: Apoptosis Assessment via Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases, which are hallmarks of apoptosis.

-

Assay Setup: Seed cells and treat with the compound as described in the XTT assay protocol.

-

Reagent Addition: After the desired treatment period (e.g., 24 hours), add the Caspase-Glo® 3/7 Reagent directly to the wells.

-

Incubation: Mix by orbital shaking and incubate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Analysis: A significant increase in luminescence compared to the vehicle control indicates the induction of apoptosis.

Logical Flow: From Target to Cellular Outcome

The results from these assays create a coherent mechanistic narrative, linking the molecular-level inhibition to the ultimate cellular fate.

Caption: Logical progression from molecular target inhibition to cellular phenotype.

Conclusion and Future Perspectives

This guide has outlined a rigorous, hypothesis-driven screening cascade for characterizing the biological activity of this compound. The multi-tiered approach, beginning with broad phenotypic assays and progressively narrowing to specific molecular targets and cellular validation, represents an efficient and logical strategy in modern drug discovery. The hypothetical data presented suggest that this compound is a promising anti-cancer agent, likely acting through potent and selective inhibition of VEGFR-2, leading to cell cycle arrest and apoptosis.

The successful completion of this screening funnel provides a strong foundation for advancing the compound to the next stages of preclinical development, which would include lead optimization to improve potency and drug-like properties, comprehensive ADME/Tox profiling, and ultimately, evaluation in in vivo models of cancer.

References

-

Benchchem. 3-(4-Chlorophenyl)pyridin-4-amine | 66395-46-8.

-

PubChem. 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine.

-

Bohnacker, T., et al. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry.

-

Li, P., et al. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules.

-

Abdel-Aziz, H. A., et al. Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. Molecules.

-

Al-Ostath, R. A., et al. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules.

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. World Journal of Advanced Research and Reviews.

-

De, S., et al. Pyridine: the scaffolds with significant clinical diversity. RSC Advances.

-

Rostami, M., et al. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry.

-

Wu, J., et al. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a. Novel and selective anticancer agent. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Szafrański, K., et al. 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. Acta Crystallographica Section C Structural Chemistry.

-

Zhao, P., et al. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry.

-

Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability.

-

Wróbel, D., et al. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences.

-

BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit.

-

Bekhit, A. A., et al. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Wróbel, D., et al. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI.

-

Benchchem. Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.

-

Canvax. XTT Assays vs MTT.

-

BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit Datasheet.

-

Cayman Chemical. Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System.

-

Abcam. Cell viability assays.

-

R&D Systems. Cell Viability/Growth Assays and Reagents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C15H16ClN5 | CID 4878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 10. rndsystems.com [rndsystems.com]

- 11. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 5-(4-Chlorophenyl)pyridin-3-amine

Aimed at researchers, scientists, and drug development professionals, this guide provides a strategic framework for the identification and validation of potential therapeutic targets for the novel compound 5-(4-Chlorophenyl)pyridin-3-amine.

Introduction: The Therapeutic Promise of the Aminopyridine Scaffold

The aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of aminopyridine have demonstrated a vast array of pharmacological effects, including the modulation of enzymes and receptors, leading to their investigation in therapeutic areas such as oncology, neurodegenerative diseases, and inflammatory conditions.[1][2][3] The well-known drug dalfampridine (4-aminopyridine), a voltage-gated potassium channel blocker, is a testament to the clinical potential of this chemical class, approved for improving walking in patients with multiple sclerosis.[1][4][5]

The specific compound, this compound, remains largely uncharacterized in the public domain. However, its structural features—a pyridine core, a halogenated phenyl group, and an amino substituent—are common in molecules known to target key players in cellular signaling, particularly protein kinases.[6][7] This guide outlines a comprehensive, multi-pronged approach to systematically investigate the therapeutic potential of this compound by identifying and validating its molecular targets.

Part 1: Hypothesis-Driven Target Identification

Given the chemical nature of this compound and the known activities of related compounds, two primary hypotheses for its molecular targets emerge: protein kinases and ion channels.

Hypothesis 1: this compound as a Protein Kinase Inhibitor

The aminopyridine scaffold is a common feature in many kinase inhibitors, often by binding to the hinge region of the kinase's ATP-binding site.[6] The 4-chlorophenyl group can further enhance binding affinity through hydrophobic and halogen-bonding interactions. Numerous kinase families have been successfully targeted by aminopyridine derivatives, including:

-

Mitogen-Activated Protein (MAP) Kinases: Such as JNK and p38, which are involved in inflammation and stress responses.[2]

-

Cyclin-Dependent Kinases (CDKs): Which are crucial regulators of the cell cycle and are often dysregulated in cancer.[8][9]

-

Vaccinia-Related Kinases (VRKs): Implicated in cell division and neurological disorders.[6]

-

Tyrosine Kinases: A large family of enzymes often involved in cell growth and proliferation, making them key targets in oncology.[10]

-

PI3K/mTOR Pathway: A central signaling pathway that is frequently activated in human cancers.[11]

A structurally related compound, 3-(4-Chlorophenyl)pyridin-4-amine, has been specifically investigated as a tyrosine kinase inhibitor, strengthening the rationale for this line of inquiry.[10]

Caption: Workflow for Kinase Inhibitor Target Identification and Validation.

-

Compound Preparation: Synthesize and purify this compound to >95% purity, confirmed by HPLC and NMR. Prepare a concentrated stock solution in DMSO.

-

Kinase Panel Assay: Utilize a commercial kinase panel screening service (e.g., DiscoverX's KINOMEscan™, Eurofins' KinaseProfiler™).

-

Rationale: These platforms offer a broad and rapid assessment of the compound's selectivity across the human kinome, typically involving hundreds of kinases. This is a cost-effective method to identify initial "hits."

-

Methodology: The compound is typically tested at a single high concentration (e.g., 10 µM) against a large panel of kinases. The percentage of inhibition is measured.

-

-

Data Analysis: Identify kinases that show significant inhibition (e.g., >50% or >75% inhibition). Analyze the selectivity profile. Does the compound inhibit a specific family of kinases, or is it non-selective?

-

Assay Selection: For the top hits identified in the initial screen, select an in vitro kinase activity assay. The ADP-Glo™ Kinase Assay (Promega) is a robust choice.

-

Rationale: This assay quantifies the amount of ADP produced during the kinase reaction, providing a measure of kinase activity. It is a luminescent assay with high sensitivity.

-

-

Assay Procedure:

-

Prepare a serial dilution of this compound.

-

In a multi-well plate, combine the kinase, its specific substrate, and ATP with the different concentrations of the compound.

-

Incubate for the recommended time to allow the kinase reaction to proceed.

-

Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and then measure the generated light using a luminometer.

-

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Hypothesis 2: this compound as a Potassium Channel Modulator

The aminopyridine core is a known pharmacophore for blocking voltage-gated potassium channels.[1] 4-aminopyridine (dalfampridine) is a non-specific blocker of these channels.[4] It is plausible that this compound could also modulate the activity of these or other ion channels.

Caption: Workflow for Ion Channel Modulator Identification.

-

Cell Line Selection: Use cell lines stably expressing specific voltage-gated potassium channel subtypes (e.g., Kv1.1, Kv1.3, Kv7.2/7.3).

-

Automated Patch-Clamp: Employ an automated patch-clamp system (e.g., PatchXpress®, QPatch).

-

Rationale: These systems allow for high-throughput screening of compound effects on ion channel activity, making them ideal for initial screening.

-

Methodology: Cells are captured on a planar patch-clamp chip. A voltage protocol is applied to elicit channel currents, and the compound is applied at various concentrations.

-

-

Data Analysis: Measure the effect of the compound on the current amplitude and kinetics. Calculate IC50 values for any observed inhibition.

Part 2: Cellular and In Vivo Validation

Once a primary target or targets have been identified and validated in vitro, the next critical step is to confirm the compound's activity in a cellular and, ultimately, an in vivo context.

Cell-Based Assays

The choice of cell-based assays will depend on the identified target.

| Target Class | Cellular Assay Example | Rationale |

| Protein Kinase | Phospho-protein Western Blot | Measures the phosphorylation of the kinase's direct downstream substrate, providing evidence of target engagement and pathway modulation in a cellular context. |

| Cell Proliferation/Apoptosis Assays | If the target kinase is involved in cell survival (e.g., in cancer), this assay determines the phenotypic consequence of its inhibition. | |

| Ion Channel | Membrane Potential Assays | Utilizes voltage-sensitive dyes to measure changes in the cell's membrane potential upon compound application. |

| Neurotransmitter Release Assays | If the target ion channel is involved in neuronal excitability, this assay can measure the functional consequence of its modulation. |

-

Cell Treatment: Treat a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) with varying concentrations of this compound for a specified time.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate. Also, probe a separate blot or strip the first one and re-probe with an antibody for the total amount of the substrate protein as a loading control.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.

In Vivo Studies

If cellular activity is confirmed, preclinical in vivo studies can be designed. For example, if this compound is identified as a potent and selective inhibitor of a cancer-relevant kinase, a tumor xenograft model in mice would be an appropriate next step to evaluate its anti-tumor efficacy.[8]

Conclusion

While this compound is an understudied molecule, its aminopyridine core structure provides a strong rationale for investigating its potential as a therapeutic agent, particularly as a kinase inhibitor or an ion channel modulator. The systematic, hypothesis-driven approach outlined in this guide, from broad initial screening to detailed in vitro and cellular validation, provides a robust framework for elucidating its mechanism of action and unlocking its therapeutic potential. The key to success lies in the iterative process of screening, validation, and hypothesis refinement, grounded in sound experimental design and data interpretation.

References

-

Scorah, N. et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 49(12), 3647-3657. [Link]

-

Bavetsias, V. et al. (2016). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 59(5), 1988-2003. [Link]

-

Loaëc, N. et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1423-1428. [Link]

-

Khalid, T. et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

-

Smith, D. T. et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry, 40(11), 1137-1144. [Link]

-

Desforges, B. et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Journal of Medicinal Chemistry, 66(15), 10229-10248. [Link]

-

Desforges, B. et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Expert Opinion on Drug Discovery, 18(9), 979-997. [Link]

-

Lafont, V. et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(8), 3564-3580. [Link]

-

Wang, Y. et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(18), 15496-15519. [Link]

-

El-Sayed, M. A. A. et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3543. [Link]

-

Liu, F. et al. (2011). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 16(12), 10177-10188. [Link]

-

Al-Ostath, R. A. et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1118933. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

-

Han, W. et al. (2003). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Bioorganic & Medicinal Chemistry Letters, 13(10), 1795-1799. [Link]

-

van der Walt, M. M. et al. (2020). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PLoS One, 15(1), e0227264. [Link]

-

Li, E. et al. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry. [Link]

-

Shafique, R. et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(29), 20110-20124. [Link]

-

Ding, F. et al. (2023). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 258, 115543. [Link]

-

El-Gendy, A. M. et al. (2020). Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4- methoxyphenyl)furan-2(3H). Journal of American Science, 16(6), 8-20. [Link]

-

Malenov, D. P. & Zarić, S. D. (2024). 4-Amino-3,5-dichloropyridine. IUCrData, 9(12), x241427. [Link]

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]